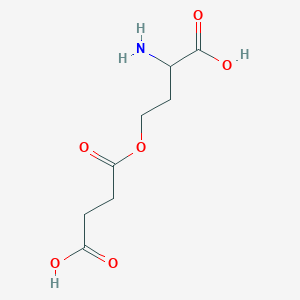

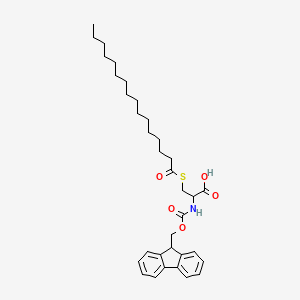

o-(3-Carboxypropanoyl)homoserine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-succinyl-L-homoserine is a significant biochemical compound that serves as a precursor in the biosynthesis of L-methionine in microorganisms. It is also considered a promising platform chemical for the production of various C4 chemicals, including succinic acid, homoserine lactone, γ-butyrolactone, and 1,4-butanediol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-succinyl-L-homoserine can be synthesized through the metabolic engineering of Escherichia coli. The process involves the deletion of specific genes (metJ and metI) and the overexpression of others (metL, metAfbr, yjeH, and thrAfbr) to increase the metabolic flux from aspartate to O-succinyl-L-homoserine . The fermentation process is optimized to achieve high yields, with the highest reported yield being 9.31 g/L from 20 g/L glucose .

Industrial Production Methods: Industrial production of O-succinyl-L-homoserine involves fermentation using recombinant Escherichia coli strains. The fermentation conditions, including pH, temperature, feeding strategy, and medium composition, are optimized to maximize the yield. The process can achieve a titre of up to 102.5 g/L . Additionally, the compound can be produced by coupling fermentation with enzymatic catalysis, using sucrose as a substrate .

Análisis De Reacciones Químicas

Types of Reactions: O-succinyl-L-homoserine undergoes various chemical reactions, including:

Gamma-replacement reaction: Catalyzed by cystathionine gamma-synthase, where O-succinyl-L-homoserine reacts with L-cysteine to form cystathionine.

Gamma-elimination reaction: In the absence of L-cysteine, O-succinyl-L-homoserine undergoes an enzyme-catalyzed gamma-elimination reaction to form succinate, alpha-ketobutyrate, and ammonia.

Common Reagents and Conditions:

Cystathionine gamma-synthase: Catalyzes the gamma-replacement reaction.

Enzyme-catalyzed conditions: Required for the gamma-elimination reaction.

Major Products:

Cystathionine: Formed from the gamma-replacement reaction.

Succinate, alpha-ketobutyrate, and ammonia: Formed from the gamma-elimination reaction.

Aplicaciones Científicas De Investigación

O-succinyl-L-homoserine has diverse applications in scientific research, including:

Chemistry: Used as a platform chemical for the production of C4 chemicals such as succinic acid, homoserine lactone, γ-butyrolactone, and 1,4-butanediol

Biology: Serves as a crucial precursor in the biosynthesis of L-methionine in microorganisms.

Industry: Utilized in the production of various chemicals through biotransformation and bio-refining processes.

Mecanismo De Acción

O-succinyl-L-homoserine exerts its effects through enzyme-catalyzed reactions. The compound is converted to L-methionine by the enzyme O-succinyl-L-homoserine sulfhydrylase, which catalyzes the reaction with methyl mercaptan . The enzyme exhibits high activity and thermostability, making it suitable for large-scale bioproduction . Additionally, in the absence of L-cysteine, O-succinyl-L-homoserine undergoes a gamma-elimination reaction to form succinate, alpha-ketobutyrate, and ammonia .

Comparación Con Compuestos Similares

O-acetyl-L-homoserine: Another precursor for L-methionine biosynthesis, which can also be used to synthesize methionine through enzymatic reaction with methanethiol.

L-homoserine: A substrate for homoserine kinase, yielding phosphohomoserine, which is converted to L-threonine.

Uniqueness: O-succinyl-L-homoserine is unique due to its role as a platform chemical for the production of various C4 chemicals and its high yield production through metabolic engineering of Escherichia coli . Its ability to undergo multiple enzyme-catalyzed reactions further enhances its versatility in scientific research and industrial applications .

Propiedades

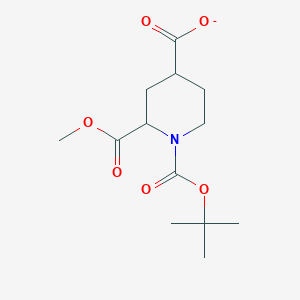

IUPAC Name |

2-amino-4-(3-carboxypropanoyloxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNISQJGXJIDKDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCC(=O)O)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-](/img/structure/B13384924.png)

![Benzyl 2-[(1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B13384931.png)

![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B13384952.png)